4-methoxyphenyl cyclopentanecarboxylate
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Overview
Description
4-methoxyphenyl cyclopentanecarboxylate is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.2643 g/mol . This compound is characterized by a cyclopentane ring attached to a carboxylic acid group and a 4-methoxyphenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of cyclopentanecarboxylic acid, 4-methoxyphenyl ester can be achieved through several methods:
Synthetic Routes: One common method involves the esterification of cyclopentanecarboxylic acid with 4-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrially, the compound can be produced through the palladium-catalyzed hydrocarboxylation of cyclopentene, followed by esterification with 4-methoxyphenol. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
4-methoxyphenyl cyclopentanecarboxylate undergoes various chemical reactions:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
4-methoxyphenyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
4-methoxyphenyl cyclopentanecarboxylate can be compared with other similar compounds:
Cyclopentanecarboxylic Acid: This compound lacks the methoxyphenyl ester group and has different chemical properties and applications.
4-Methoxyphenyl Acetate: This ester has a similar phenyl ester group but differs in the aliphatic chain, leading to different reactivity and uses.
Cyclopentyl Acetate: This compound has a cyclopentane ring but lacks the methoxyphenyl group, resulting in distinct chemical behavior.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(4-methoxyphenyl) cyclopentanecarboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-11-6-8-12(9-7-11)16-13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
InChI Key |
ORMAVLLFHICVKM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Origin of Product |
United States |
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